An In-depth Technical Guide to 2-Chlorobenzohydrazide: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Chlorobenzohydrazide: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 2-Chlorobenzohydrazide, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, molecular structure, synthesis protocols, and its role as a scaffold in the creation of novel therapeutic agents.
Introduction: The Significance of the Hydrazide Moiety
Hydrazides are a class of organic compounds that have garnered substantial attention in medicinal chemistry.[1][2] Their unique structural features and reactivity make them valuable precursors for the synthesis of a wide array of heterocyclic compounds and other derivatives with diverse biological activities.[1] 2-Chlorobenzohydrazide, in particular, serves as a crucial building block, combining the reactivity of the hydrazide group with the specific electronic and steric properties imparted by the ortho-chlorinated phenyl ring. This substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making it a valuable tool for medicinal chemists.
Molecular Structure and Chemical Properties
2-Chlorobenzohydrazide is a white to light cream crystalline solid.[3] Its chemical structure consists of a 2-chlorophenyl group attached to a hydrazide moiety (-CONHNH2).
Chemical Structure:
Caption: 2D structure of 2-Chlorobenzohydrazide.
The crystal structure of 2-chlorobenzohydrazide has been determined by X-ray crystallography, revealing that the molecules form polymeric chains linked by hydrogen bonding.[3] This intermolecular interaction plays a significant role in its crystal packing arrangement.
Table 1: Chemical and Physical Properties of 2-Chlorobenzohydrazide
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [4] |
| Molecular Weight | 170.59 g/mol | [4] |
| CAS Number | 5814-05-1 | [4] |
| Appearance | White to slightly beige crystalline powder | [5] |
| Melting Point | 113-118 °C | [5] |
| Boiling Point | 345.4 °C at 760 mmHg | [5] |
| Solubility | Sparingly soluble in water | |
| IUPAC Name | 2-chlorobenzohydrazide | [4] |
Synthesis of 2-Chlorobenzohydrazide
The synthesis of 2-Chlorobenzohydrazide is typically achieved through the reaction of a 2-chlorobenzoic acid derivative with hydrazine hydrate. Two common starting materials are methyl 2-chlorobenzoate and 2-chlorobenzoyl chloride. The latter is often preferred for its higher reactivity.
Synthesis from Methyl 2-Chlorobenzoate
This method involves the hydrazinolysis of the corresponding ester.
Caption: Synthetic workflow from methyl 2-chlorobenzoate.
Experimental Protocol:
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In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-chlorobenzoate (1 equivalent) in absolute ethanol.
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Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
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The product will precipitate out of the solution as a white solid.
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Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-Chlorobenzohydrazide.
Synthesis from 2-Chlorobenzoyl Chloride
This method is generally faster due to the high reactivity of the acid chloride.
Caption: Synthetic workflow from 2-chlorobenzoyl chloride.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve hydrazine hydrate (1.2 equivalents) in toluene.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of 2-chlorobenzoyl chloride (1 equivalent) in toluene dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The precipitated product is collected by filtration.
-
Wash the solid with water to remove any hydrazine hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
The structure of 2-Chlorobenzohydrazide is confirmed through various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
The NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.3 - 7.8 | Multiplet | Ar-H |
| NH Proton | ~9.5 | Singlet (broad) | -CONH- |
| NH₂ Protons | ~4.5 | Singlet (broad) | -NH₂ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | |
| Carbonyl Carbon | ~165 | C=O | |
| Aromatic Carbons | 127 - 132 | Ar-C |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3400 | N-H stretching | -NH₂ |
| 3200 - 3300 | N-H stretching | -CONH- |
| 1640 - 1680 | C=O stretching (Amide I) | Carbonyl |
| 1580 - 1620 | N-H bending (Amide II) | Amide |
| 750 - 770 | C-Cl stretching | Aryl-Cl |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2-Chlorobenzohydrazide will show a molecular ion peak (M⁺) at m/z 170 and a characteristic M+2 peak at m/z 172 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.[3]
Plausible Fragmentation Pattern:
The primary fragmentation would likely involve the cleavage of the N-N bond and the C-N bond, leading to the formation of the 2-chlorobenzoyl cation (m/z 139) as a major fragment.
Caption: Plausible mass fragmentation pathway.
Applications in Medicinal Chemistry
2-Chlorobenzohydrazide is a valuable starting material for the synthesis of various biologically active compounds, including those with antimicrobial and anticancer properties.[3] The hydrazide moiety can readily react with aldehydes and ketones to form hydrazones, which are known to exhibit a wide range of pharmacological activities.[6]
Synthesis of Bioactive Hydrazones
A common application is the condensation reaction of 2-Chlorobenzohydrazide with various substituted aldehydes to generate a library of hydrazone derivatives for biological screening.
Example: Synthesis of a Schiff Base Derivative
Caption: General synthesis of Schiff base derivatives.
These derivatives have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[6] The nature of the 'R' group on the aldehyde can be systematically varied to explore structure-activity relationships (SAR) and optimize the biological activity.
Safety and Handling
2-Chlorobenzohydrazide is classified as a skin irritant and can cause serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Conclusion
2-Chlorobenzohydrazide is a fundamentally important chemical intermediate with a well-defined structure and accessible synthetic routes. Its utility in the construction of diverse and biologically relevant molecules, particularly through the formation of hydrazone linkages, ensures its continued importance in the fields of medicinal chemistry and drug discovery. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage this versatile scaffold in the development of new therapeutic agents.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79883, 2-Chlorobenzohydrazide. [Link].
-
ResearchGate. (PDF) Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. [Link].
-
ChemBK. 2-Chlorobenzhydrazide. [Link].
-
NIST. 2-Chlorobenzoic acid hydrazide. [Link].
-
The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. [Link].
-
PubMed Central. Biological Activities of Hydrazone Derivatives. [Link].
-
ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... [Link].
-
YouTube. Mass Spectrometry Fragmentation Part 1. [Link].
-
Chemguide. mass spectra - fragmentation patterns. [Link].
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link].
-
PubMed Central. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link].
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link].
-
The Royal Society of Chemistry. Supplementary Information. [Link].
-
Chegg.com. Solved 1H and 13C NMR spectra of both products from this | Chegg.com. [Link].
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link].
-
PubMed. A review on biological activities and chemical synthesis of hydrazide derivatives. [Link].
- Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester. .
-
ResearchGate. FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. [Link].
-
ResearchGate. FTIR spectrum of 2-chlorobenzaldehyde. [Link].
-
Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link].
-
Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link].
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link].
-
Organic Syntheses Procedure. Benzoyl chloride, o-chloro. [Link].
-
MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link].
-
MDPI. Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link].
-
PubMed Central. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link].
-
PubMed Central. Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. [Link].
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 4. 2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
